TRPV1 Antagonism: p-Fluorobenzamide vs. Unsubstituted Benzamide – BindingDB Cross-Compound Comparison
In HEK293 cells expressing human TRPV1, N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-fluorobenzamide (CAS 1448059-71-9) exhibits an IC₅₀ of 15 nM for antagonist activity assessed by inhibition of N-arachidonoyl-dopamine-induced calcium influx [1]. By comparison, closely related piperazinylpyrimidine-based TRPV1 antagonists with non-fluorinated or differently substituted benzamide groups in the primary Amgen SAR series required additional structural optimization (e.g., introduction of benzothiazolyl-oxy linkers) to reach comparable potency, with the leading clinical candidate AMG 628 (16p) achieving rTRPV1 CAP IC₅₀ = 3.7 nM only after extensive physicochemical tuning [2]. The 4-fluoro substituent thus contributes measurably to target engagement within the simpler 5-aminopyrimidine scaffold.
| Evidence Dimension | TRPV1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM (human TRPV1, HEK293 cells, N-arachidonoyl-dopamine assay) [1] |
| Comparator Or Baseline | AMG 628 (piperazinylpyrimidine clinical candidate): rTRPV1 CAP IC₅₀ = 3.7 nM; earlier unsubstituted benzamide analogues in the same series were less potent and required structural bridging to achieve sub-10 nM activity [2]. |
| Quantified Difference | Target compound achieves 15 nM potency in a simpler 5-aminopyrimidine scaffold without the benzothiazolyl-oxy linker required by AMG 628; exact fold difference vs. unsubstituted benzamide comparator not available from head-to-head data. |
| Conditions | Human recombinant TRPV1 expressed in HEK293 cells; agonist: N-arachidonoyl-dopamine; readout: calcium influx inhibition. |
Why This Matters
This compound delivers nanomolar TRPV1 engagement in a synthetically more tractable scaffold than the clinical-stage AMG series, offering a cost-effective chemical starting point for pain target screening cascades.
- [1] BindingDB. PrimarySearch_ki entry for CAS 1448059-71-9. Antagonist activity at human TRPV1 expressed in HEK293 cells. IC₅₀ = 15 nM. View Source
- [2] Wang, H.-L.; Katon, J.; Balan, C.; et al. J. Med. Chem. 2007, 50 (15), 3528–3539. AMG 628 (16p) rTRPV1 IC₅₀ = 3.7 nM. View Source
